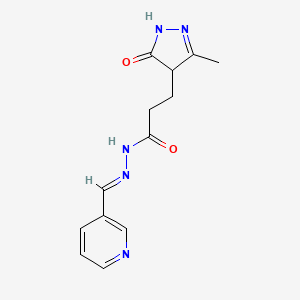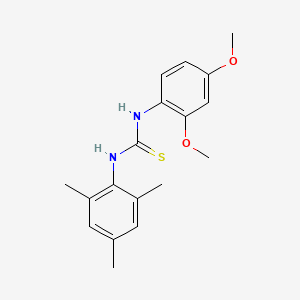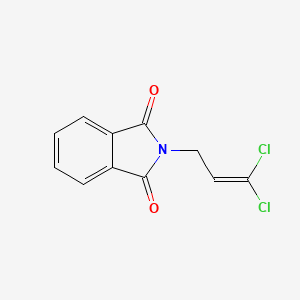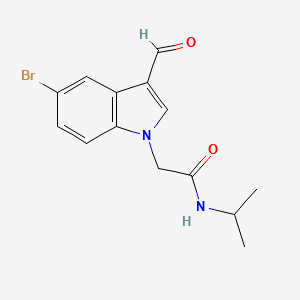![molecular formula C18H20N2O4 B5796228 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide, commonly known as DPA-714, is a radioligand used in positron emission tomography (PET) imaging to visualize the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation, making it a valuable biomarker for various neurological disorders.
作用機序
DPA-714 binds to TSPO, which is upregulated in response to neuroinflammation. TSPO is involved in the transport of cholesterol into the mitochondria, where it is converted into steroid hormones. DPA-714 binding to TSPO can modulate this process and has been shown to have anti-inflammatory effects in various animal models.
Biochemical and physiological effects:
DPA-714 has been shown to reduce neuroinflammation in animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of DPA-714 are still being studied.
実験室実験の利点と制限
One advantage of using DPA-714 in lab experiments is its high affinity for TSPO, making it a valuable tool for visualizing neuroinflammation in vivo. However, its short half-life (approximately 20 minutes) limits its use in longitudinal studies. Additionally, the cost of DPA-714 and the need for specialized equipment (such as 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide scanners) can be a limitation for some researchers.
将来の方向性
Future research on DPA-714 could focus on developing longer-lasting radioligands for TSPO imaging, improving the synthesis method to reduce the cost of production, and studying the biochemical and physiological effects of DPA-714 in more detail. Additionally, DPA-714 could be used in combination with other imaging techniques (such as magnetic resonance imaging) to provide a more complete picture of neuroinflammation in various neurological disorders.
合成法
The synthesis of DPA-714 involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)ethylenediamine to form the amide. Finally, the tert-butyl group is removed using trifluoroacetic acid to yield the desired product.
科学的研究の応用
DPA-714 is widely used in 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide imaging studies to visualize TSPO in the brain. TSPO is upregulated in response to various neurological disorders, such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. 2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide imaging with DPA-714 can provide valuable information on the extent and distribution of neuroinflammation in these disorders, aiding in diagnosis and monitoring of disease progression.
特性
IUPAC Name |
[(Z)-[1-amino-2-(3,4-dimethoxyphenyl)ethylidene]amino] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-22-15-9-8-14(10-16(15)23-2)11-17(19)20-24-18(21)12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWWZXNUVCQUAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=NOC(=O)CC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C/C(=N/OC(=O)CC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)



![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)



![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)